Lead tungstate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Insoluble in water

Soluble in alkaline

Soluble in sodium hydroxide solutions

Synonyms

Canonical SMILES

Scintillation Detectors:

Lead tungstate is a prominent scintillator, meaning it emits light when struck by ionizing radiation like gamma rays or high-energy particles. This property makes it valuable in various scientific instruments:

- High-Energy Physics: PbWO₄ crystals are extensively used in calorimeters for particle detectors at major research facilities like CERN's Large Hadron Collider (LHC) []. These detectors measure the energy of particles by converting their energy into detectable light signals within the crystals.

- Nuclear Medicine: Lead tungstate crystals are being explored for positron emission tomography (PET) scanners in medical imaging. Their ability to efficiently convert gamma rays emitted by radioisotopes into light signals allows for high-resolution imaging of metabolic activity within the body [].

Luminescent Materials:

Lead tungstate exhibits luminescence, the ability to emit light upon absorbing energy. This property is being investigated for various applications:

- Solid-state lighting: Researchers are exploring PbWO₄ as a potential material for developing efficient and long-lasting solid-state lighting sources due to its ability to convert ultraviolet light into visible light.

- Lasers: Doping lead tungstate with specific elements like lanthanum can create lanthanide-activated PbWO₄ crystals with potential applications in solid-state lasers.

Other Research Areas:

Lead tungstate is also being explored in other scientific research areas:

- Photocatalysis: PbWO₄ is being investigated for its potential in photocatalysis, the use of light to drive chemical reactions. Researchers are studying its ability to degrade pollutants or generate clean energy sources.

- Nanoparticles: Lead tungstate nanoparticles are being synthesized and studied for their unique properties, including potential applications in sensors and biomedicine.

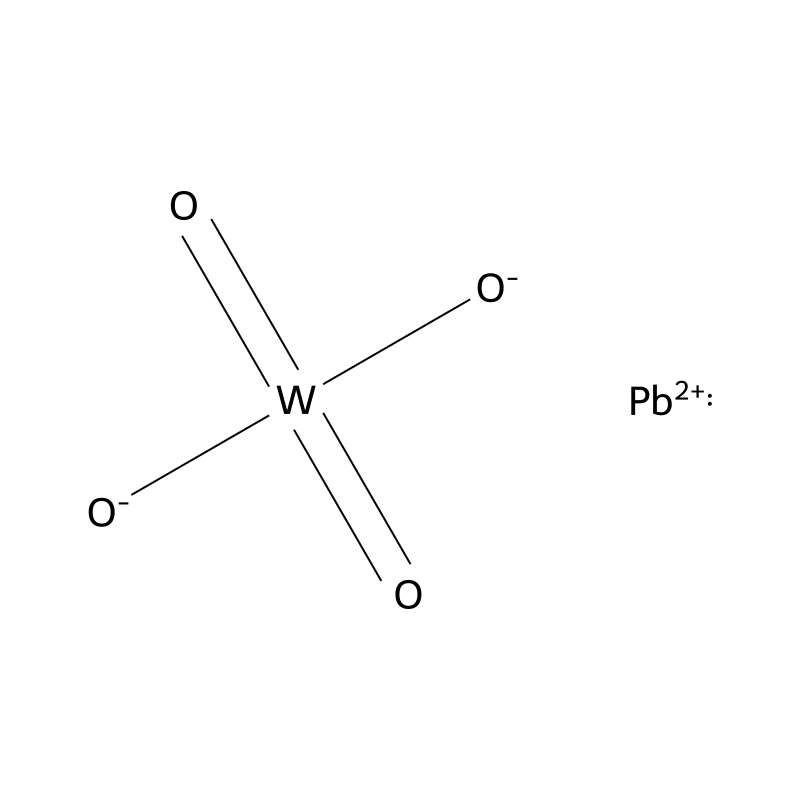

Lead tungstate is an inorganic compound with the chemical formula lead tungsten oxide, represented as PbWO₄. It is notable for its high density, excellent scintillation properties, and strong luminescence, making it useful in various advanced applications, particularly in particle physics and radiation detection. Lead tungstate is typically found in a crystalline form and exhibits a tetragonal structure. This compound has weak oxidizing and reducing properties, allowing it to participate in certain redox reactions, although it is generally considered slightly soluble in water .

Lead tungstate acts as a scintillator material. When high-energy radiation (e.g., gamma rays, X-rays) interacts with the crystal lattice, it excites electrons in the WO₄²⁻ anions. These excited electrons then return to their ground state, releasing energy in the form of light (scintillation) []. The intensity and wavelength of the emitted light are proportional to the energy of the incident radiation, allowing lead tungstate crystals to be used for radiation detection and spectroscopy.

- Redox Reactions: While it has weak oxidizing or reducing powers, lead tungstate can still participate in redox reactions under specific conditions. For instance, it can react with strong acids or bases to form soluble lead salts and tungstate ions .

- Thermal Decomposition: Upon heating, lead tungstate may decompose into lead oxide and tungsten trioxide at elevated temperatures, which can be represented as:

- Synthesis Reactions: It can be synthesized through various methods involving the reaction of lead oxide with tungsten trioxide or through hydrothermal processes .

Several synthesis methods for lead tungstate have been documented:

- Solid-State Reaction: This method involves mixing stoichiometric amounts of lead oxide and tungsten trioxide followed by high-temperature sintering.

- Hydrothermal Synthesis: This technique utilizes aqueous solutions at high temperatures and pressures to produce crystalline lead tungstate with controlled morphology and purity.

- Sol-Gel Method: In this approach, metal alkoxides are used as precursors to form a gel that can be converted into lead tungstate upon calcination.

- Precipitation Method: This involves the reaction of soluble lead and tungsten sources in solution to precipitate lead tungstate .

Lead tungstate has several important applications:

- Scintillation Detectors: Its excellent scintillation properties make it ideal for use in high-energy physics experiments and radiation detection systems.

- Optoelectronic Devices: Due to its luminescent properties, it is also utilized in various optoelectronic applications.

- Ceramics: Lead tungstate ceramics are used in piezoelectric devices and other electronic components due to their unique electrical properties.

- Medical Imaging: In some imaging technologies, lead tungstate crystals are employed for detecting gamma rays .

Research on the interactions of lead tungstate with other materials focuses on its scintillation efficiency and stability under different environmental conditions. Studies have shown that the presence of impurities can significantly affect its luminescent properties. Additionally, investigations into its interactions with biological systems highlight the necessity of understanding its toxicity due to the presence of lead .

Lead tungstate shares similarities with several other compounds based on its chemical structure and properties. Here are a few notable comparisons:

| Compound Name | Chemical Formula | Unique Properties |

|---|---|---|

| Bismuth Germanate | Bi4Ge3O12 | Higher scintillation efficiency than lead tungstate |

| Cadmium Tungstate | CdWO4 | Less toxic alternative but lower density |

| Lead Molybdate | PbMoO4 | Similar structure but different luminescent properties |

| Zinc Tungstate | ZnWO4 | Non-toxic alternative with potential for similar applications |

Lead tungstate's uniqueness lies in its combination of density, luminescence, and specific redox behavior, making it particularly valuable in high-energy physics applications where such properties are critical .

Crystal Growth Techniques

Czochralski Method Optimization

The Czochralski method represents the most widely employed technique for producing large-scale lead tungstate crystals due to its superior growth rates and reduced internal stress characteristics [6]. This method demonstrates significant advantages over alternative approaches, particularly in terms of ease of cutting and polishing operations [6]. The optimization of this technique requires precise control of multiple parameters to achieve high-quality scintillating crystals.

Temperature control constitutes a critical parameter in Czochralski growth optimization. The starting materials, comprising high-purity lead oxide and tungsten trioxide, must be heated to temperatures ranging from 1200 to 1300°C to achieve complete melting [3] [6]. The crucible temperature is maintained at 1200-1250°C during the crystal pulling process, with careful monitoring using platinum-rhodium thermocouples positioned approximately 20 millimeters below the crucible top [6]. This precise temperature control ensures optimal melt conditions for crystal formation.

The crystal pulling rate represents another fundamental optimization parameter. Research demonstrates that optimal pulling rates of 2 millimeters per hour, combined with rotation speeds of 20-40 revolutions per minute, produce high-quality crystals [8]. The crucible diameter typically measures 35 millimeters, and crystal diameter control is achieved through continuous monitoring of crucible weight containing the residual melt [8]. Seed crystal orientation along the c-axis direction provides the most favorable growth conditions [8].

Raw material purity significantly influences crystal quality and optical properties. Iron impurities exceeding 10 parts per million substantially decrease transmittance at 420 nanometers [6]. The stoichiometric ratio of lead oxide to tungsten trioxide follows a 1:1 proportion according to the phase diagram, which indicates congruent melting behavior [6]. Starting materials undergo extensive mixing for 20 hours before crucible loading to ensure homogeneous distribution [6].

Table 1: Czochralski Method Optimization Parameters

| Parameter | Optimal Range | Impact on Crystal Quality |

|---|---|---|

| Temperature | 1200-1250°C | Controls melt viscosity and growth rate [6] |

| Pulling Rate | 2 mm/h | Ensures uniform crystal structure [8] |

| Rotation Speed | 20-40 rpm | Promotes homogeneous growth [8] |

| Iron Content | <10 ppm | Maintains high transmittance [6] |

| Mixing Time | 20 hours | Ensures material homogeneity [6] |

Atmospheric control during the growth process represents a crucial optimization factor. The pulling process occurs within an isolated chamber containing nitrogen atmosphere to prevent oxidation and contamination [35]. Some processes utilize oxygen-rich environments with controlled pressure to minimize oxygen vacancies that can create color centers [3]. Vacuum annealing at 920°C for 24 hours following growth improves transmittance characteristics, while oxygen annealing at 460°C for 24 hours can decrease transmittance due to lead deficiency effects [6].

Modified Bridgman Process

The modified Bridgman process offers an alternative approach for lead tungstate crystal growth, particularly suitable for producing large-dimension crystals with high yield efficiency [7] [11]. This method utilizes multi-crucible configurations to achieve enhanced control over growth parameters and improved crystal uniformity.

The vertical Bridgman technique employs carefully controlled temperature gradients to achieve optimal growth conditions. Research indicates that an axial temperature gradient of approximately 20°C per centimeter at the solid-melt boundary maintains a flat growth interface [7] [11]. Crucible lowering rates between 0.6 and 1.2 millimeters per hour provide optimal growth kinetics [11]. Deviations from these parameters result in defect formation, with excessive gradients causing polycrystalline growth and insufficient gradients leading to bubble and impurity incorporation [7] [11].

Multi-crucible configurations enable the production of larger crystal boules while maintaining quality standards. The crucible dimensions typically measure 33.5 × 33.5 × 55 millimeters, allowing for crystal boule sizes of approximately 34 × 34 × 360 millimeters [7] [11]. This configuration achieves growth yields reaching 85%, representing a significant improvement over conventional single-crucible methods [11].

Temperature control systems maintain precise thermal conditions throughout the growth process. The furnace temperature ranges from 1200 to 1250°C, with careful monitoring to prevent temperature fluctuations that could induce stress or defect formation [7]. Controlled cooling rates of 30°C per hour to 950°C, followed by annealing for 5 hours, minimize internal stress within the crystal structure [3].

Table 2: Modified Bridgman Process Parameters

| Parameter | Specification | Result |

|---|---|---|

| Temperature Gradient | 20°C/cm | Flat growth interface [7] [11] |

| Lowering Rate | 0.6-1.2 mm/h | Optimal growth kinetics [11] |

| Crystal Dimensions | 34×34×360 mm³ | Large-scale production [11] |

| Growth Yield | 85% | High efficiency [11] |

| Cooling Rate | 30°C/h to 950°C | Stress minimization [3] |

The zone-refining principle inherent in the Bridgman method concentrates impurities at the tail end of the crystal boule [7]. This characteristic allows for the production of high-purity crystals, with only the final 5 centimeters exhibiting yellow coloration due to impurity accumulation [7]. The remaining crystal volume demonstrates colorless transparency with minimal defects such as bubbles, scattering centers, or striations [7].

Phase uniformity analysis through glow discharge mass spectroscopy reveals uniform dopant distribution throughout the crystal length [11]. Yttrium dopant concentrations maintain consistency from seed end to tail end, indicating effective compositional control [11]. X-ray diffraction confirms scheelite-type structure with lattice parameters a = b = 5.456 Å and c = 12.020 Å [11].

Microemulsion-Mediated Synthesis

Microemulsion-mediated synthesis represents an innovative approach for producing lead tungstate nanostructures with controlled morphology and enhanced surface properties [1] [22] [25]. This method utilizes reverse micelle systems as nanoreactors to constrain crystal growth and achieve uniform particle size distributions.

Reverse micelle systems consist of surfactant-stabilized water droplets dispersed in continuous oil phases [23] [27]. The water-in-oil microemulsions create nanometer-sized reaction environments that act as templates for crystal nucleation and growth [23]. Cetyltrimethylammonium bromide and sodium dodecyl benzenesulfonate serve as effective surfactants for lead tungstate synthesis [25]. The oil phase typically comprises n-butanol and cyclohexane, which provide optimal emulsion stability [22].

Synthesis procedures involve the addition of lead and tungsten precursor solutions to pre-formed microemulsions [25]. Lead sources include lead nitrate, lead chloride, and lead acetate, while sodium tungstate provides the tungsten component [17]. The reaction occurs within the confined aqueous cores of reverse micelles, limiting particle growth and promoting uniform nucleation [23] [27].

Table 3: Microemulsion Synthesis Components

| Component | Function | Typical Concentration |

|---|---|---|

| CTAB/SDS | Surfactant | Variable ratio [25] |

| n-butanol | Oil phase | Primary component [22] |

| Cyclohexane | Oil phase | Secondary component [22] |

| Lead nitrate | Lead source | Stoichiometric [17] |

| Sodium tungstate | Tungsten source | Stoichiometric [17] |

Water-to-surfactant molar ratios significantly influence particle size and morphology [27]. Lower ratios produce smaller, more uniform particles due to increased confinement effects [27]. Higher ratios allow for larger particle formation but may compromise size uniformity [27]. The optimal ratio depends on specific synthesis objectives and desired particle characteristics.

Reaction conditions require careful control to achieve desired morphologies. Temperature ranges from 90 to 300°C promote crystallization while maintaining microemulsion stability [17]. Reaction times vary from 1 to 100 hours depending on temperature and desired crystallinity [17]. pH adjustment using ammonia solution facilitates hydroxide formation and subsequent tungstate precipitation [17].

The growth mechanism involves initial nucleation within microemulsion droplets followed by controlled aggregation [1]. Hydroxide intermediate formation occurs through reaction with ammonia, creating lead hydroxide that subsequently reacts with tungstate ions [1]. The confined environment prevents uncontrolled growth while promoting oriented attachment along specific crystallographic directions [1].

Stoichiometry Control Strategies

Vapor Pressure Compensation

Vapor pressure compensation represents a critical strategy for maintaining stoichiometric composition during lead tungstate crystal growth [6] [10]. The differential volatility between lead oxide and tungsten trioxide components creates compositional deviations that significantly impact crystal properties and performance characteristics.

Lead oxide exhibits substantially higher vapor pressure compared to tungsten trioxide at typical growth temperatures [6]. This differential volatility results in preferential lead loss from the melt during crystal growth, leading to lead-deficient compositions [10]. Unsealed Czochralski methods demonstrate significant stoichiometric deviation along the growth direction due to this vapor pressure difference [6].

Compensation strategies involve multiple approaches to maintain stoichiometric balance. Excess lead oxide addition to starting materials compensates for anticipated lead loss during growth [6]. The excess amount requires careful calculation based on growth time, temperature, and crucible geometry [6]. Alternatively, controlled atmosphere techniques minimize volatile loss through reduced vapor space and inert gas environments [6].

Table 4: Vapor Pressure Effects on Stoichiometry

| Component | Relative Volatility | Compensation Method | Result |

|---|---|---|---|

| Lead oxide | High | Excess addition [6] | Stoichiometric maintenance |

| Tungsten trioxide | Low | Standard loading [6] | Composition stability |

| Combined system | Variable | Atmosphere control [6] | Reduced loss |

Sealed growth systems provide enhanced stoichiometric control by eliminating vapor loss mechanisms [3]. Platinum crucibles with controlled atmosphere environments maintain component ratios throughout the growth process [3]. Oxygen partial pressure adjustment prevents reduction reactions that could alter stoichiometry [3]. These sealed systems demonstrate superior compositional uniformity compared to open growth configurations.

Real-time monitoring techniques enable dynamic stoichiometric adjustment during growth [6]. Weight loss measurements provide continuous feedback on volatile loss rates [6]. Spectroscopic analysis of vapor phase composition allows for immediate compensation adjustments [6]. These monitoring systems significantly improve stoichiometric control compared to predetermined compensation methods.

Post-Growth Annealing Treatments

Post-growth annealing treatments provide essential mechanisms for stoichiometric refinement and defect elimination in lead tungstate crystals [6] [13] [16]. These thermal processes modify crystal composition, reduce point defects, and optimize optical properties through controlled atmosphere exposure.

Vacuum annealing treatments effectively reduce oxygen-related defects and improve transmittance characteristics [6]. Annealing at 920°C for 24 hours under vacuum conditions demonstrates significant transmittance improvement, particularly at 420 nanometers [6]. The vacuum environment promotes oxygen vacancy formation, which reduces oxygen interstitial defects that contribute to optical absorption [6].

Oxygen-rich annealing provides contrasting effects depending on crystal composition and defect structure [6]. Annealing at 460°C for 24 hours in oxygen atmosphere can decrease transmittance due to lead deficiency exacerbation [6]. However, controlled oxygen annealing at specific conditions helps eliminate oxygen vacancies that create color centers [3] [13].

Table 5: Annealing Treatment Parameters

| Treatment Type | Temperature | Duration | Atmosphere | Primary Effect |

|---|---|---|---|---|

| Vacuum annealing | 920°C | 24 hours | Vacuum | Transmittance improvement [6] |

| Oxygen annealing | 460°C | 24 hours | Oxygen | Variable effects [6] |

| Controlled annealing | 1000°C | 5 hours | Controlled | Stress relief [3] |

Temperature ramping protocols significantly influence annealing effectiveness [3]. Controlled heating rates of 30°C per hour to target temperatures minimize thermal shock and prevent crack formation [3]. Similarly, controlled cooling rates prevent stress development that could compromise crystal integrity [3]. Extended annealing times at intermediate temperatures promote defect migration and annihilation [13].

Atmosphere composition control enables selective defect modification [13] [16]. Argon atmospheres provide inert conditions for stress relief without chemical modification [13]. Oxygen-controlled atmospheres allow precise adjustment of oxygen vacancy concentrations [16]. Water vapor addition influences defect equilibria and can promote specific defect reactions [16].

Lanthanum-doped crystals demonstrate unique annealing behavior with temperature-dependent diffusion characteristics [13]. Annealing temperatures of 600°C, 780°C, and 960°C produce different lanthanum distribution patterns [13]. At 960°C, significant lanthanum diffusion occurs, potentially altering crystal properties [13]. These findings indicate the importance of temperature selection for doped crystal systems.

Nanostructured Lead Tungstate Fabrication

Sol-Gel Derived Nanocrystals

Sol-gel methods provide versatile approaches for synthesizing lead tungstate nanocrystals with controlled size, morphology, and surface characteristics [18] [21]. These solution-based techniques offer precise control over reaction conditions and enable the production of highly dispersed nanoparticulate materials.

Precursor selection significantly influences sol-gel processing outcomes [18]. Lead acetate, lead nitrate, and lead chloride serve as effective lead sources, each providing different solubility and reactivity characteristics [18]. Sodium tungstate and ammonium tungstate function as tungsten sources, with varying degrees of hydrolysis and condensation behavior [18]. The choice of precursors affects gelation kinetics, particle size, and final crystal structure.

Sol formation involves hydrolysis and condensation reactions in aqueous or organic solvent systems [18]. Water-based systems provide straightforward processing but may limit control over particle morphology [18]. Organic solvent systems, including alcohol-based media, offer enhanced control over reaction kinetics and particle characteristics [18]. pH adjustment through acid or base addition modifies hydrolysis rates and influences final particle properties.

Table 6: Sol-Gel Processing Parameters

| Parameter | Range | Effect on Product |

|---|---|---|

| pH | 7-12 | Controls hydrolysis rate [18] |

| Temperature | 60-200°C | Affects crystallization [18] |

| Concentration | 0.1-1.0 M | Influences particle size [18] |

| Calcination | 400-800°C | Determines crystallinity [18] |

Gelation mechanisms involve network formation through progressive hydrolysis and condensation [18]. Initial hydrolysis produces hydroxylated species that subsequently undergo condensation to form extended networks [18]. Aging processes allow for continued condensation and network strengthening [18]. Drying procedures remove solvent while preserving network structure, though some shrinkage typically occurs.

Calcination treatments convert amorphous gel networks to crystalline lead tungstate phases [18]. Temperature ranges from 400 to 800°C promote crystallization while controlling particle growth [18]. Lower temperatures produce smaller particles with broader size distributions [18]. Higher temperatures yield larger, more crystalline particles with improved optical properties [18]. Calcination atmosphere affects final stoichiometry and defect concentration.

Template-assisted sol-gel synthesis enables further morphological control [21]. Organic templates, including surfactants and polymers, direct gel formation and constrain particle growth [21]. Template removal through calcination leaves behind structured porosity and specific particle arrangements [21]. This approach allows for the production of hierarchical structures and oriented particle assemblies.

Hydrothermal Synthesis

Hydrothermal synthesis provides powerful methodology for producing crystalline lead tungstate nanoparticles under controlled temperature and pressure conditions [20]. This aqueous-based approach enables crystal growth at relatively low temperatures while maintaining precise control over particle characteristics and phase purity.

Hydrothermal reaction systems typically operate at temperatures between 90 and 300°C under autogenous pressure conditions [17] [20]. Teflon-lined autoclaves provide chemically inert reaction environments that prevent contamination and maintain pressure stability [17]. Reaction times range from 1 to 100 hours depending on desired crystallinity and particle size [17].

Precursor preparation involves dissolution of lead and tungsten compounds in aqueous media [20]. Lead nitrate and sodium tungstate represent commonly employed precursors due to their high solubility and reactivity [17] [20]. Stoichiometric ratios ensure proper phase formation, though slight excess of either component may be used to compensate for solubility differences [20]. pH adjustment through ammonia addition promotes hydroxide formation and facilitates precipitation [17].

Table 7: Hydrothermal Synthesis Conditions

| Parameter | Typical Range | Function |

|---|---|---|

| Temperature | 90-300°C | Controls crystal growth [17] [20] |

| Pressure | Autogenous | Maintains liquid phase [20] |

| Time | 1-100 hours | Determines crystallinity [17] |

| pH | 9-12 | Promotes precipitation [17] |

Surfactant-assisted hydrothermal synthesis enhances morphological control and prevents agglomeration [20]. Cationic, anionic, and nonionic surfactants provide different templating effects [20]. Cetyltrimethylammonium bromide produces elongated morphologies [20]. Sodium dodecyl sulfate promotes spherical particle formation [20]. Surfactant concentration affects particle size and size distribution [20].

Crystal growth mechanisms involve dissolution-reprecipitation processes under hydrothermal conditions [18]. Initial precipitation produces amorphous or poorly crystalline phases [18]. Continued heating promotes dissolution of unstable phases and reprecipitation of thermodynamically stable crystalline materials [18]. This process, known as Ostwald ripening, results in improved crystallinity and reduced surface energy [18].

Product characteristics depend strongly on synthesis conditions [20]. Temperature increases promote larger particle formation and improved crystallinity [20]. Extended reaction times enhance crystal perfection but may lead to excessive growth [20]. pH affects precipitation kinetics and final particle morphology [20]. Pressure influences solubility equilibria and reaction rates [20].

Physical Description

Color/Form

Yellow tetragonal crystals (stolzite); monoclinic crystals (raspite)

Density

8.24 g/cu cm (stolizite); 8.46 g/cu cm (raspite)

Melting Point

1130 °C (stolzite)

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard;Environmental Hazard